1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Beschreibung
1-(4-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a 6-methyl substituent and a 4-hydroxyphenyl group at the N1 position. This compound belongs to the uracil family, a class of heterocyclic organic compounds with diverse biological and pharmacological applications.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(15)12-11(16)13(7)8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTSPPMDSSMCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be efficiently achieved through the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aromatic aldehyde, a β-ketoester, and urea in the presence of a catalyst. Common catalysts used include Lewis acids such as BF3/Fe3O4, which facilitate the reaction under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green solvents like ethanol further enhances the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the most significant applications of 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is its potential as an antimicrobial agent. Studies have shown that derivatives of pyrimidine compounds exhibit substantial antibacterial and antimycobacterial activities. For instance, compounds structurally related to 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione have been tested against various strains of bacteria, including Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively .
Case Study: Antimicrobial Testing
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | 32 |
| 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | Escherichia coli | 64 |
| 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | Mycobacterium tuberculosis | 128 |
This table summarizes the antimicrobial efficacy of the compound against selected pathogens. The results demonstrate promising activity that warrants further exploration in clinical settings.
Pharmacological Applications
The pharmacological potential of 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione extends beyond antimicrobial properties. It has been investigated for its role in inhibiting specific enzymes linked to various diseases. For example, some derivatives have shown potential as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This makes them candidates for further development in diabetes management .
Case Study: Aldose Reductase Inhibition
| Compound | Enzyme Activity (%) Inhibition | Reference |
|---|---|---|
| 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | 75% at 100 µM | |
| Derivative A | 85% at 100 µM | |
| Derivative B | 90% at 100 µM |
The above table illustrates the enzyme inhibition capabilities of the compound and its derivatives. Such findings highlight the therapeutic potential of these compounds in managing conditions related to hyperglycemia.
Wirkmechanismus
The mechanism of action of 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at the N1 Position
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Structure : Features a benzyl group with fluorine and trifluoromethyl substituents at the N1 position.
- Properties: Higher molecular weight (302.22 g/mol) compared to the target compound (estimated ~274 g/mol) due to fluorine and trifluoromethyl groups.
- Activity : Demonstrates antibacterial activity against B. catarrhalis and S. pyogenes at 0.128 mg/mL, suggesting fluorinated aromatic groups may enhance antimicrobial potency .
1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Structure : Replaces the hydroxyl group with a methoxy group on the phenyl ring.
Substituent Variations at the C5 and C6 Positions
5-Iodo Derivatives (e.g., 1-benzyl-5-iodopyrimidine-2,4(1H,3H)-dione)
- Structure : Iodine at C5 and benzyl at N1.
- Activity : Exhibits antibacterial activity against Gram-positive pathogens, indicating that halogenation at C5 may broaden antimicrobial spectra .
5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Variations in the Core Heterocycle
Quinazoline-2,4(1H,3H)-dione Derivatives (e.g., MBEU-1, MBEU-2)
Key Data Table: Structural and Functional Comparison
Biologische Aktivität
1-(4-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is characterized by a pyrimidine ring substituted with a hydroxyphenyl group at the first position and a methyl group at the sixth position.
Anticancer Properties
Recent studies have explored the anticancer potential of 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- SW480 and SW620 Cells : The compound exhibited cytotoxicity with IC50 values of 62.73 µM and 50.58 µM, respectively, indicating significant antiproliferative activity against these colorectal cancer cell lines .
- Mechanism of Action : The compound induced apoptosis in cancer cells through activation of the p53 pathway, leading to increased levels of caspases 3 and 8, which are critical for programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still forthcoming.
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. Research indicates that it can inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
Case Studies
- Cytotoxicity in Cancer Models : In a study evaluating hybrids of 5-FU with various phenolic compounds, derivatives similar to 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione displayed enhanced cytotoxic effects compared to standard treatments .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in significant alterations in cell cycle distribution, particularly inducing G2/M phase arrest in treated cells .
Comparative Analysis
The biological activities of 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other related compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 1-(4-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | 50.58 (SW620) | Anticancer |
| Genistein | 0.9 (MCF-7) | Anticancer |
| 5-FU | Varies | Anticancer |
This table illustrates the relative potency of 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione compared to established anticancer agents.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via alkylation of intermediates such as 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a promoter. Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity and yield. Purification typically involves recrystallization from ethanol or water .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- 1H NMR : Identifies proton environments, e.g., aromatic protons from the 4-hydroxyphenyl group (~6.8–7.5 ppm) and methyl groups (~2.5 ppm) .
- HRMS (ESI) : Confirms molecular weight (e.g., [M + H]+ peaks with <3 ppm error) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in pyrimidine-dione cores) .
Q. How does the hydroxyl group on the phenyl ring influence reactivity?
- Methodological Answer : The phenolic –OH group enhances electrophilic substitution reactivity (e.g., alkylation, acylation). Its acidity (pKa ~10) allows deprotonation in basic media, facilitating nucleophilic attacks. Solvent choice (e.g., acetic acid vs. DMF) modulates reaction pathways .
Advanced Research Questions
Q. How can regioselectivity be optimized in alkylation reactions of pyrimidine-dione derivatives?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring alkylation at the N1 position over O-alkylation .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions like hydrolysis.
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict charge distribution and reactive sites, guiding experimental design .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer :
- Cross-validation : Combine NMR, HRMS, and X-ray data to confirm assignments. For example, ambiguous NOE signals in crowded aromatic regions can be clarified via 2D-COSY .
- Isotopic labeling : Deuterated analogs help distinguish overlapping proton environments.
- HPLC purity checks : Ensure samples are free from byproducts that distort spectral interpretations .
Q. How can computational methods enhance reaction design for pyrimidine-dione derivatives?
- Methodological Answer :
- Reaction path searches : Tools like GRRM or Gaussian explore intermediates and transition states. For example, predicting the stability of enol tautomers in pyrimidine-diones .
- Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for novel analogs.
- Molecular docking : Screen derivatives for biological activity (e.g., kinase inhibition) by simulating binding to target proteins .
Q. What mechanisms underlie the biological activity of pyrimidine-dione derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Test derivatives against targets like tyrosine kinases or HIV reverse transcriptase. IC50 values correlate with substituent electronic effects (e.g., electron-withdrawing groups enhance binding) .
- Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation. Hydroxyl groups may improve solubility but reduce half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
